1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one is an organic compound characterized by the presence of a dichlorophenyl group and an ethylthio group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one typically involves the reaction of 2,5-dichlorobenzaldehyde with ethylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one
- 1-(2,5-Dichlorophenyl)-2-(methylthio)ethan-1-one
- 1-(2,5-Dichlorophenyl)-2-(ethylsulfonyl)ethan-1-one
Uniqueness
1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the presence of the ethylthio group
For precise and detailed information, consulting specific scientific literature or databases is recommended.
Properties
Molecular Formula |
C10H10Cl2OS |
---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C10H10Cl2OS/c1-2-14-6-10(13)8-5-7(11)3-4-9(8)12/h3-5H,2,6H2,1H3 |
InChI Key |
JWVFMDDGRGFIKM-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.